(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one
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Overview
Description
“(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one” is a chemical compound with the CAS Number: 478246-96-7 . It has a molecular weight of 327.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (5Z)-5-(2,4-dichlorobenzylidene)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one . The Inchi Code is 1S/C14H8Cl2OS2/c15-10-2-1-8(12(16)6-10)5-9-7-19-14-11(13(9)17)3-4-18-14/h1-6H,7H2/b9-5+ .Physical and Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Synthesis and Derivatives
- The synthesis of various derivatives of thieno[2,3-b]thiopyran-4-one has been explored in numerous studies. For instance, a facile synthesis method for methyl 5-(arylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylates was achieved through direct reaction in anhydrous tetrahydrofuran under reflux conditions. These compounds' structures were supported by spectral and microanalytical data (El-Agha et al., 2018).
- Another study involved the synthesis of 4-hydroxy-6-methylthieno[2,3-b]thiopyran-2-sulfonamide, an intermediate of dorzolamide hydrochloride, using a process starting from 2-mercaptothiophene and crotonic acid, with a total yield of 16.0%. The product's chemical structure was confirmed through IR, 1H NMR, and MS (Lei, 2007).
Molecular Rearrangement and Reactions
- A study demonstrated a new cycloaddition reaction and molecular rearrangement in 1,3-dithioles upon heating with alkynes, leading to the first 7H-thieno[2,3-c]thiopyran-7-thiones and 4H-thieno[3,2-c]thiopyran-4-thiones. This finding was unexpected and significant in the field of organic synthesis (Ogurtsov et al., 2005).
Potential Antimicrobial Applications
- Research on 5-(Chloromethylene)- and 5-(bromoalkylidene)thiophen-2(5H)-ones, prepared from 2-acyl-5-methoxythiophenes, revealed their capacity to reduce biofilm formation by marine bacteria. This study highlighted their potential as a new class of antimicrobial agents, particularly in marine biology applications (Benneche et al., 2011).
Photovoltaic Device Applications
- The design and synthesis of a novel material combining tetraphenylethylene and cyanopyridone functionalities demonstrated promising optoelectronic properties. This material, named TPE-CP4, was found to be highly soluble in common organic solvents and showed efficiency in photovoltaic devices with power conversion efficiencies of 6.02% and 6.72% when paired with P3HT and PTB7 donor polymers, respectively (Rananaware et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2OS2/c15-10-2-1-8(12(16)6-10)5-9-7-19-14-11(13(9)17)3-4-18-14/h1-6H,7H2/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXQLPCAHPJSBS-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=C(S1)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)C3=C(S1)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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